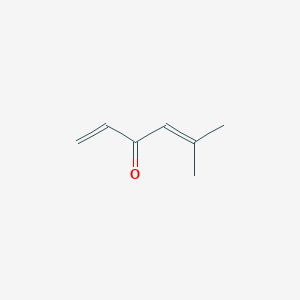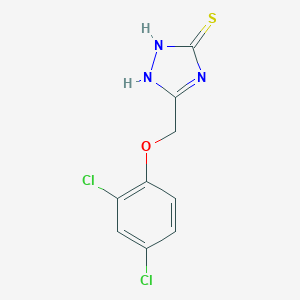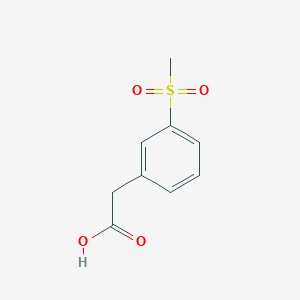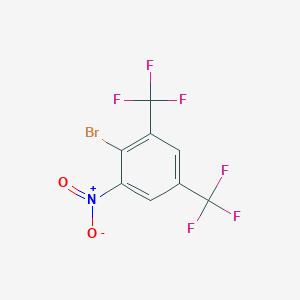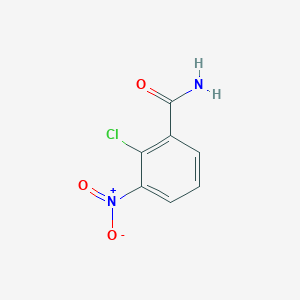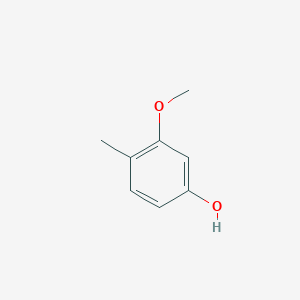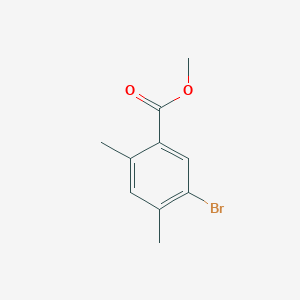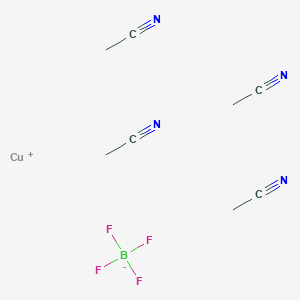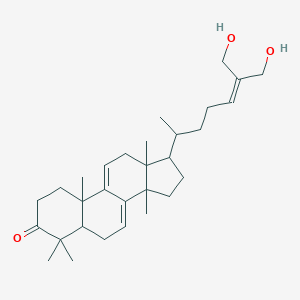
灵芝醇 F
描述
Ganoderiol F is a triterpenoid found in Ganoderma leucocontextum . It has been identified as a compound that induces cancer cell death . It has also been reported to have anti-inflammatory, cytotoxic, and anti-HIV activity .
Synthesis Analysis
Ganoderiol F is purified from the fruit body of Ganoderma leucocontextum . The process involves bio-activity-guided purification and chromatographic separation of Ganoderma leucocontextum extract .Molecular Structure Analysis
The molecular formula of Ganoderiol F is C30H46O3 . Its molecular weight is 454.7 g/mol .Chemical Reactions Analysis
Ganoderiol F has been found to inhibit cell proliferation and induce cell death through cell cycle arrest in the G1-S phase . It down-regulates the cell cycle-associated proteins cyclin D1, CDK4, CDK6, cyclin E, and CDK2 .Physical And Chemical Properties Analysis
Ganoderiol F has a molecular weight of 454.7 g/mol . Its molecular formula is C30H46O3 .科学研究应用
Oncology
Scientific Field
Medical Oncology Application Summary: Ganoderiol F has been identified as a compound with potential anti-cancer properties. It has been studied for its effects on cell cycle progression and viability in cancer cells. Methods of Application:
- Cell Lines: Studies have used cancer cell lines such as MDA-MB-231 for breast cancer .
- Expression Analysis: The expression of pro-apoptotic and anti-apoptotic genes is measured to determine the compound’s effect on apoptosis. Results Summary: Ganoderiol F has shown to induce cancer cell death by arresting the cell cycle and modulating the expression of key proteins involved in cell proliferation and survival .
Pharmacology
Scientific Field
Pharmacology Application Summary: Ganoderiol F exhibits various pharmacological activities, including anti-tumor and liver protection. Methods of Application:
- Bioactivity-Guided Purification: Isolation of Ganoderiol F from Ganoderma leucocontextum using chromatographic techniques .
- In Vivo Experiments: Testing the effects of Ganoderiol F on tumor growth in mice models. Results Summary: The compound has demonstrated the ability to inhibit tumor growth and possesses anti-cancer cell activity through cell cycle arrest .
Neurology
Scientific Field
Neurology Application Summary: Ganoderiol F has been explored for its neuroprotective activities. Methods of Application:
- Neuroprotective Assays: Evaluating the compound’s ability to protect neuronal cells from damage. Results Summary: While specific studies on neurology are not detailed in the search results, Ganoderiol F’s bioactivity suggests potential neuroprotective effects .
Immunology
Scientific Field
Immunology Application Summary: Ganoderiol F has been studied for its immunomodulatory effects, particularly in the context of HIV-1 inhibition. Methods of Application:
- HIV-1 Protease Inhibition: Assessing the compound’s efficacy as an HIV-1 protease inhibitor. Results Summary: Ganoderiol F has shown moderate efficacy in inhibiting HIV-1 protease, suggesting potential applications in immunology .
Endocrinology
Scientific Field
Endocrinology Application Summary: The compound’s influence on hormone-related cancer growth has been investigated. Methods of Application:
- Hormone-Dependent Cell Growth Inhibition: Testing the compound’s effect on cell growth in the presence of hormones like testosterone or DHT. Results Summary: Ganoderiol F has demonstrated inhibition on cell growth in hormone-related assays, indicating potential applications in endocrinology .
Cardiology
Scientific Field
Cardiology Application Summary: Research has suggested that Ganoderiol F could have cardiovascular benefits. Methods of Application:
- Cardiovascular Function Assays: Studying the compound’s effect on cardiovascular functions. Results Summary: Although specific cardiology-focused studies are not detailed, the compound’s known pharmacological activities imply potential benefits for cardiovascular health .
This analysis provides a detailed overview of the diverse scientific applications of Ganoderiol F, highlighting its potential as a multi-faceted compound in various fields of research. The methods and results indicate promising avenues for future studies and therapeutic development.
Mycoremediation
Scientific Field
Environmental Biotechnology Application Summary: Ganoderiol F, derived from Ganoderma species, plays a role in mycoremediation, which is the use of fungi to decontaminate the environment. Methods of Application:
- Biosorption: Employing fungal biomass to absorb and concentrate heavy metals from wastewater. Results Summary: The ecological roles of Ganoderma as wood-decaying fungi and plant pathogens suggest their potential in mycoremediation, contributing to environmental cleanup efforts .
Agriculture
Scientific Field
Agricultural Sciences Application Summary: Ganoderiol F has agricultural applications, particularly in plant disease management and growth enhancement. Methods of Application:
- Growth Promotion: Applying Ganoderma-based products to improve plant growth and yield. Results Summary: The ethnomycological roles of Ganoderma indicate its utility in agriculture, offering natural solutions for sustainable farming practices .
Industrial Applications
Scientific Field
Industrial Biotechnology Application Summary: Ganoderiol F’s diverse bioactivities suggest its potential in various industrial applications, including the production of bioactive compounds. Methods of Application:
- Nanotechnology Complementation: Integrating Ganoderma extracts with nanotechnology to develop novel industrial products. Results Summary: The combination of Ganoderma’s medicinal significance and its potential in industry points to a range of applications, from pharmaceuticals to cosmetics, supported by advances in nanotechnology .
Psychiatric Applications
Scientific Field
Psychiatry Application Summary: Ganoderiol F has been explored for its potential benefits in treating psychiatric problems. Methods of Application:
- Pharmacological Studies: Investigating the effects of Ganoderiol F on neurological pathways related to mental health disorders. Results Summary: Medical applications of Ganoderma species, including Ganoderiol F, extend to psychiatric problems, suggesting a role in mental health therapies .
Cosmetic Industry
Scientific Field
Cosmetic Science Application Summary: Ganoderiol F is used in the cosmetic industry for its potential skin health benefits. Methods of Application:
- Product Formulation: Incorporating Ganoderiol F into skincare products for its anti-aging and skin-protective properties. Results Summary: The use of Ganoderma products in the cosmetic industry leverages the medicinal properties of Ganoderiol F to develop skincare solutions .
Enzymatic Wood Decomposition
Scientific Field
Wood Science and Technology Application Summary: Ganoderiol F is involved in the enzymatic decomposition of wood, which has implications for wood processing and recycling. Methods of Application:
- Wood Processing: Utilizing Ganoderma species in the controlled decomposition of wood for recycling purposes. Results Summary: The role of Ganoderma species in wood decay highlights their potential in wood science, contributing to the development of eco-friendly wood processing techniques .
These additional applications of Ganoderiol F further illustrate the compound’s versatility and its potential impact across a broad spectrum of scientific research and industry sectors. The methods and results associated with each application underscore the ongoing exploration and development of Ganoderiol F’s multifaceted uses.
Antiviral Research
Scientific Field
Virology Application Summary: Ganoderiol F has been studied for its antiviral properties, particularly against HIV. Methods of Application:
- In Vitro Assays: Testing the compound’s efficacy against HIV-1 protease to prevent virus replication. Results Summary: Ganoderiol F has shown moderate efficacy in inhibiting HIV-1 protease, which is essential for the maturation of infectious virus particles .
Metabolic Disorders
Scientific Field
Metabolic Research Application Summary: The potential of Ganoderiol F in treating metabolic disorders such as diabetes and obesity has been explored. Methods of Application:
- Animal Models: Using rodent models to study the effects of Ganoderiol F on metabolic parameters. Results Summary: Research suggests Ganoderiol F may have beneficial effects on metabolic disorders, although specific quantitative data from these studies are not detailed in the search results .
Infectious Diseases
Scientific Field
Infectious Disease Application Summary: Ganoderiol F’s role in preventing and treating infections, including those caused by coronaviruses, is under investigation. Methods of Application:
- Antimicrobial Assays: Evaluating the compound’s effectiveness against various pathogens, including coronavirus strains. Results Summary: While specific outcomes are not detailed, the compound’s known bioactivity suggests potential applications in the prevention and treatment of infectious diseases .
Hepatoprotective Effects
Scientific Field
Hepatology Application Summary: Ganoderiol F has been researched for its liver-protective effects. Methods of Application:
- Hepatocyte Cultures: Assessing the protective effects of Ganoderiol F on liver cells exposed to toxins. Results Summary: Studies indicate that Ganoderiol F can prevent the proliferation of neoplastic cells in liver cancer cell lines, suggesting hepatoprotective properties .
Antiallergic Activities
Scientific Field
Allergy and Immunology Application Summary: The compound has been evaluated for its antiallergic activities. Methods of Application:
- Allergy Models: Using in vitro and in vivo models to test the effects of Ganoderiol F on allergic responses. Results Summary: Pharmacological studies have found evidence of antiallergic activities, although specific details are not provided in the search results .
Neuroprotection
Scientific Field
Neurology Application Summary: Ganoderiol F’s neuroprotective activities have been a subject of interest. Methods of Application:
安全和危害
未来方向
属性
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJXXNUVVQEIG-MCKXIFHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921423 | |
| Record name | 26,27-Dihydroxylanosta-7,9(11),24-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderiol F | |
CAS RN |
114567-47-4 | |
| Record name | Ganoderiol F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114567-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderiol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114567474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26,27-Dihydroxylanosta-7,9(11),24-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



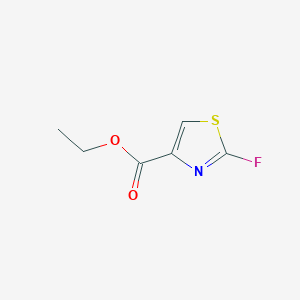
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
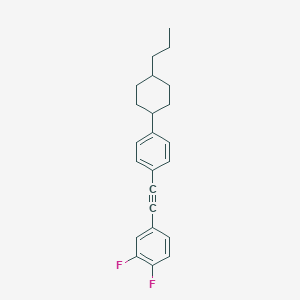
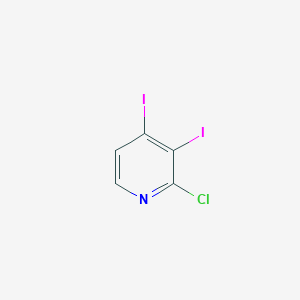
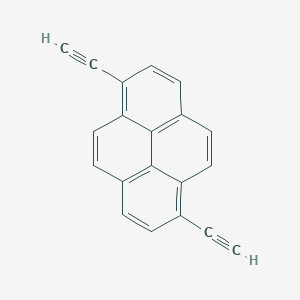
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)
